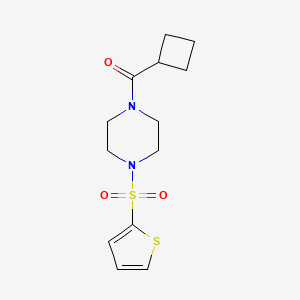![molecular formula C20H22FN3O4S B5736186 N-(3-acetylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5736186.png)
N-(3-acetylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide is a chemical compound that has been studied extensively for its potential therapeutic applications. It is commonly referred to as "AFPA" and belongs to the class of compounds known as piperazine derivatives.
作用机制
The exact mechanism of action of AFPA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. AFPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
AFPA has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and migration of cancer cells, reduce the production of inflammatory mediators, and modulate the activity of the GABAergic system. It has also been shown to exhibit anti-oxidant and anti-apoptotic properties.
实验室实验的优点和局限性
AFPA has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under normal laboratory conditions and has a long shelf-life. However, AFPA has some limitations for lab experiments. It is highly insoluble in water and requires the use of organic solvents for its preparation and administration. It also has a low bioavailability and requires high doses for its therapeutic effects.
未来方向
There are several future directions for the study of AFPA. One potential direction is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another potential direction is to develop more efficient synthesis methods and formulations that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of AFPA and its potential side effects.
合成方法
AFPA can be synthesized using a multi-step process that involves the reaction of 3-acetylphenol with p-nitrobenzenesulfonyl chloride, followed by reduction with sodium dithionite and reaction with piperazine. The final product is obtained by acetylation of the piperazine ring with acetic anhydride.
科学研究应用
AFPA has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-convulsant properties in preclinical studies.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-15(25)16-3-2-4-18(13-16)22-20(26)14-23-9-11-24(12-10-23)29(27,28)19-7-5-17(21)6-8-19/h2-8,13H,9-12,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUMTBMTCQYHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-butyl-3-[(4-ethoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5736107.png)
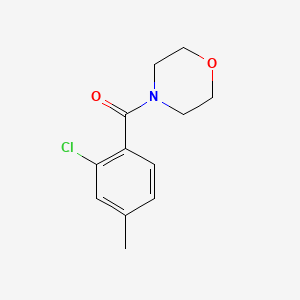
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5736121.png)
![2-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5736139.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5736154.png)
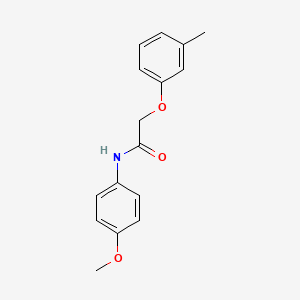
![7-(4-methylphenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5736166.png)
![N-(4-ethoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5736170.png)
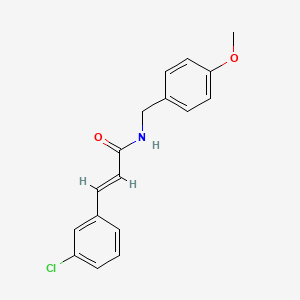
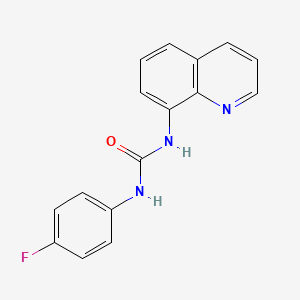
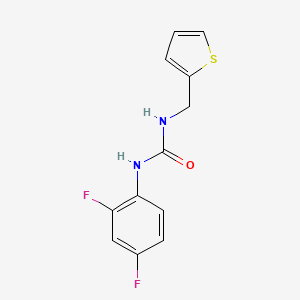
![4-({2-[(4-chlorophenyl)thio]acetyl}amino)phenyl acetate](/img/structure/B5736190.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5736194.png)
